Product packaging for Acetic acid--tridecan-1-amine (1/1)(Cat. No.:CAS No. 14806-52-1)

Acetic acid--tridecan-1-amine (1/1)

Cat. No.: B14713911
CAS No.: 14806-52-1
M. Wt: 259.43 g/mol
InChI Key: DTQQJBVQFYQKOZ-UHFFFAOYSA-N
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Description

Acetic acid--tridecan-1-amine (1/1) is a molecular compound with the formula C15H33NO2, formed from a one-to-one ratio of tridecan-1-amine and acetic acid . Tridecan-1-amine, also known as n-tridecylamine, is a primary amine with a 13-carbon alkyl chain, exhibiting a melting point of 30-32°C and a boiling point of 275.7°C . This compound is recognized in research for its application as a solvent extractant in the separation and purification of rare earth elements . The long alkyl chain of the amine component contributes to its solubility in organic solvents, while the amine functionality can interact with metal ions. When combined with acetic acid, the resulting complex may offer tailored properties for specific extraction processes. Researchers value this compound for developing more efficient and selective hydrometallurgical methods. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, as the component amine has associated hazard classifications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H33NO2 B14713911 Acetic acid--tridecan-1-amine (1/1) CAS No. 14806-52-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14806-52-1

Molecular Formula

C15H33NO2

Molecular Weight

259.43 g/mol

IUPAC Name

acetic acid;tridecan-1-amine

InChI

InChI=1S/C13H29N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h2-14H2,1H3;1H3,(H,3,4)

InChI Key

DTQQJBVQFYQKOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN.CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms

Advanced Synthetic Routes for Acetic Acid--Tridecan-1-amine (1/1)

The creation of Acetic acid--tridecan-1-amine (1/1) with high purity and yield hinges on carefully controlled synthetic strategies. These methods are designed to manage the exothermic nature of the acid-base reaction and to facilitate the formation of a well-defined crystalline product.

The most direct route to Acetic acid--tridecan-1-amine (1/1) is through the neutralization reaction between acetic acid and tridecan-1-amine. This reaction is typically performed in a suitable solvent to manage the heat generated and to control the rate of reaction. The choice of solvent is critical and can influence the reaction kinetics and the final product's purity. While direct mixing is feasible, a more controlled approach involves the slow addition of one reactant to the other, often with cooling, to maintain a consistent temperature and prevent side reactions.

The reaction can be represented as: CH₃COOH + CH₃(CH₂)₁₂NH₂ → [CH₃(CH₂)₁₂NH₃]⁺[CH₃COO]⁻

A study on the synthesis of various ammonium (B1175870) and alkylammonium salts of carboxylic acids highlighted that these salts are generally formed very quickly, making them valuable for characterization purposes. mst.edu The formation of Acetic acid--tridecan-1-amine (1/1) would follow a similar rapid ionic bond formation upon mixing the acidic and basic components.

Parameter Condition Rationale
Reactants Acetic acid, Tridecan-1-amineStoichiometric amounts (1:1 molar ratio) are crucial for the formation of the desired salt.
Solvent Non-reactive, low-polarity solvents (e.g., hexane, toluene)Facilitates mixing, heat dissipation, and subsequent crystallization.
Temperature Controlled, often at or below room temperatureManages the exothermicity of the neutralization reaction.
Addition Rate Slow and controlledPrevents localized overheating and potential degradation of reactants or products.

This table outlines the general conditions for the direct acid-base neutralization synthesis of Acetic acid--tridecan-1-amine (1/1).

Following the neutralization reaction, the isolation of pure Acetic acid--tridecan-1-amine (1/1) is typically achieved through crystallization. The selection of an appropriate solvent system is paramount for obtaining well-formed crystals and high purity. A good crystallization solvent will dissolve the salt at an elevated temperature but allow for its precipitation upon cooling, leaving impurities behind in the solution.

Common crystallization techniques that can be applied include:

Slow cooling: Gradually lowering the temperature of a saturated solution of the salt to induce crystallization.

Solvent evaporation: Slowly evaporating the solvent from a solution to increase the salt concentration and promote crystal growth.

Anti-solvent addition: Adding a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt to cause its precipitation.

For organic charge-transfer cocrystals, solution-based methods are noted for their ability to yield large, high-quality crystals. mdpi.com This principle is directly applicable to the crystallization of Acetic acid--tridecan-1-amine (1/1).

Investigation of Proton Transfer Dynamics in Organic Acid-Amine Systems

The formation of Acetic acid--tridecan-1-amine (1/1) is fundamentally a proton transfer reaction. youtube.com The dynamics of this proton transfer, from the carboxylic acid group of acetic acid to the amino group of tridecan-1-amine, can be studied in different phases to understand the intrinsic and solvent-influenced energetics of the process.

In the gas phase, the interaction between acetic acid and tridecan-1-amine is free from solvent effects, allowing for the study of the intrinsic proton transfer event. researchgate.net Gas-phase studies often employ techniques like mass spectrometry to investigate the energetics of the reaction. For instance, studies on the gas-phase dissociation of protonated acetic acid have provided valuable data on its heat of formation and proton affinity. researchgate.net

A study on the trifluoroacetic acid-trimethylamine complex in the gas phase revealed a system intermediate between a hydrogen-bonded complex and a proton-transferred ion pair. nih.gov This suggests that in the gas phase, the proton in the Acetic acid--tridecan-1-amine system might not be fully transferred, existing in a shared state between the oxygen of the acetate (B1210297) and the nitrogen of the amine. The degree of proton transfer is influenced by the proton affinity of the conjugate base. researchgate.netnih.gov

Parameter Significance in Gas-Phase Proton Transfer
Proton Affinity (PA) The negative of the enthalpy change for the gas-phase reaction of a species with a proton. A higher PA for the amine favors proton transfer.
Gas-Phase Basicity (GB) The negative of the Gibbs free energy change for the gas-phase reaction of a species with a proton.
Enthalpy of Reaction (ΔH) The heat absorbed or released during the proton transfer reaction in the gas phase.
Entropy of Reaction (ΔS) The change in disorder of the system during the gas-phase proton transfer.

This table highlights key thermodynamic parameters investigated in gas-phase proton transfer studies.

In the presence of a solvent, the dynamics of proton transfer are significantly altered. libretexts.org The solvent can stabilize the resulting ions, thereby influencing the position of the equilibrium between the neutral acid-base pair and the ion pair. youtube.comlibretexts.org The dielectric constant of the solvent plays a crucial role; polar solvents are more effective at stabilizing the charged species. researchgate.net

The equilibrium for the proton transfer can be represented as: CH₃COOH + RNH₂ ⇌ [RNH₃]⁺[CH₃COO]⁻ (where R = CH₃(CH₂)₁₂)

The extent of ionization and the nature of the species in solution can be complex. For example, a study of the triethylamine (B128534) and acetic acid mixture indicated that it exists as a complex system with only partial ionization, rather than a simple ionic liquid. mdpi.com This suggests that in solution, Acetic acid--tridecan-1-amine (1/1) may exist in equilibrium with its neutral precursors.

The choice of solvent can have a "leveling effect," where the strength of strong acids or bases is limited by the acidity or basicity of the solvent itself. libretexts.org For instance, in a strongly basic solvent, the acidic strengths of different acids tend to become indistinguishable. libretexts.org

Control over Stoichiometry and Purity in Multi-component Organic Salt Synthesis

Achieving the correct 1:1 stoichiometry is fundamental to the synthesis of Acetic acid--tridecan-1-amine (1/1). The physical and chemical properties of organic salts are highly dependent on their stoichiometry. mdpi.com

Precise control over the molar ratio of the starting materials, acetic acid and tridecan-1-amine, is the primary method for ensuring the correct stoichiometry. mdpi.com This is typically achieved by accurately weighing the reactants or by using calibrated solutions. However, even with precise initial ratios, the final stoichiometry can sometimes be affected by the crystallization process, where one component might preferentially crystallize. mdpi.com

To ensure high purity, several strategies can be employed:

Recrystallization: This is a powerful technique for purifying solid organic compounds. By dissolving the crude salt in a suitable solvent and allowing it to recrystallize, impurities can be left behind in the mother liquor.

Washing: The isolated crystals can be washed with a small amount of a cold solvent in which the salt is sparingly soluble to remove surface impurities.

Sublimation: For salts that are sufficiently volatile, sublimation can be an effective purification method.

In-Depth Analysis of Acetic Acid--Tridecan-1-amine (1/1) Remains Elusive Due to Lack of Crystallographic Data

A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the solid-state characterization of the chemical compound Acetic acid--tridecan-1-amine (1/1). Despite the fundamental nature of this acid-base salt, detailed structural information, which is crucial for understanding its crystalline arrangement and intermolecular interactions, is not publicly available. This absence of foundational data, particularly from single-crystal and powder X-ray diffraction studies, precludes a thorough analysis as outlined in the specified investigation of its solid-state properties.

The planned exploration was to center on the solid-state structural elucidation and crystal engineering of Acetic acid--tridecan-1-amine (1/1). This would have involved a detailed crystallographic characterization to define its crystalline phases and to identify any potential polymorphs or pseudopolymorphs. Such studies are fundamental to establishing the three-dimensional arrangement of the acetate and tridecylammonium ions in the crystal lattice.

Furthermore, the investigation aimed to explore the influence of the long alkyl chain of tridecan-1-amine on the hydrogen bonding geometries and strengths. The interplay between the hydrophobic interactions of the alkyl chains and the directional hydrogen bonds of the ionic headgroups is a critical factor in the self-assembly and crystallization of long-chain amine-acid salts. Understanding this relationship is essential for predicting and controlling the solid-state structures of related materials.

However, without the prerequisite crystallographic data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. The generation of data tables detailing crystallographic parameters, hydrogen bond geometries, and other structural features is impossible without initial experimental results from techniques such as single-crystal X-ray diffraction. researchgate.netnih.govnih.gov Similarly, powder X-ray diffraction is an indispensable tool for identifying different crystalline forms of a substance.

While general principles of hydrogen bonding in carboxylic acid-amine systems are well-established, the specific manifestation of these principles in Acetic acid--tridecan-1-amine (1/1) can only be determined through empirical investigation. nih.gov The absence of such studies in the current body of scientific literature prevents the creation of a detailed and authoritative article on this specific compound.

Solid State Structural Elucidation and Crystal Engineering

Polymorphism and Pseudopolymorphism Studies in Acetic Acid--Tridecan-1-amine (1/1)

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. These different solid forms can exhibit varied properties, including melting point, solubility, and stability.

For an amine salt like Acetic acid--tridecan-1-amine (1/1), the formation of multiple solid-state forms is highly probable. These can include anhydrous polymorphs, hydrates (if crystallized from water), and solvates incorporating the crystallization solvent. For instance, crystallization from acetic acid could potentially yield an acetic acid solvate. nih.gov The formation of different solvates of the drug axitinib, including an acetic acid solvate, highlights how the solvent can be incorporated into the crystal structure. nih.gov Similarly, sodium acetate (B1210297) is well-known to form a stable trihydrate. nist.gov

The identification and characterization of these forms rely on a suite of analytical techniques. Each technique provides unique information about the crystal structure, thermal properties, and composition of the solid.

Table 1: Potential Solid-State Forms of Acetic acid--tridecan-1-amine (1/1) and Corresponding Analytical Characterization Methods

Form Type Description Key Identification Techniques Expected Observations
Anhydrous Polymorphs Different crystal lattices of the pure salt without incorporated solvent molecules.Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Solid-State NMR (ssNMR)Distinct PXRD patterns; Different melting points and enthalpies of fusion in DSC; Unique chemical shifts in ssNMR spectra.
Hydrates Crystalline forms containing water molecules integrated into the lattice in a stoichiometric or non-stoichiometric ratio.Thermogravimetric Analysis (TGA), Karl Fischer Titration, PXRDWeight loss corresponding to water content in TGA; Quantitative water determination by Karl Fischer; Unique PXRD pattern different from anhydrous forms.
Solvates Crystalline forms containing trapped solvent molecules (e.g., from acetic acid, ethanol, or other crystallization solvents).TGA, Gas Chromatography-Mass Spectrometry (GC-MS), ssNMR, PXRDWeight loss at the solvent's boiling point in TGA; Identification of solvent by GC-MS of the evolved gas; Characteristic solvent peaks in ssNMR; Unique PXRD pattern. mdpi.com

The specific polymorph or pseudopolymorph that crystallizes from a solution is governed by a delicate interplay of thermodynamic and kinetic factors. Key variables include temperature, solvent choice, and supersaturation rate. acs.org

Temperature: Temperature can dictate the thermodynamically stable form. For systems with enantiotropically related polymorphs, a transition temperature exists at which the order of stability reverses. sciencemadness.org For Acetic acid--tridecan-1-amine (1/1), crystallization at different temperatures could yield different polymorphic forms.

Solvent: The choice of solvent is a critical factor. The polarity of the solvent and its capacity for hydrogen bonding can influence which crystal packing is favored. Furthermore, the solvent may be incorporated into the lattice to form solvates. nih.gov The crystallization of amine salts from various solvents like isopropanol (B130326) or toluene (B28343) can lead to different crystalline products, sometimes requiring specific techniques to induce crystallization. wikipedia.org

Additives and Impurities: The presence of even small amounts of impurities or deliberately added substances can inhibit the growth of one polymorph while favoring another, a principle often used in industrial crystallization to control the solid form.

Solid-state transformations from a metastable to a more stable form can occur upon storage or processing, driven by thermal energy or mechanical stress. Understanding these transitions is vital for ensuring the long-term stability of the material.

Crystal Packing Motifs and Design Principles for Acid-Amine Salts

The reaction between a carboxylic acid and an amine results in proton transfer, forming an ammonium (B1175870) cation and a carboxylate anion. The crystal structure of the resulting salt is dominated by the strong, charge-assisted hydrogen bonds between the ammonium group (N⁺-H) and the carboxylate group (COO⁻).

Given the molecular structure of Acetic acid--tridecan-1-amine (1/1), which combines a long, flexible, non-polar alkyl chain with a polar, ionic headgroup, the formation of lamellar (layered) bilayer structures is the most anticipated packing motif. This is a common feature for fatty amines and their salts. nih.govorganic-chemistry.org

In this arrangement:

Ionic Layers: The tridecylammonium cations and acetate anions would assemble into two-dimensional sheets. These layers are stabilized by a network of N⁺-H···O⁻ hydrogen bonds between the ammonium protons and the carboxylate oxygen atoms.

Non-Polar Layers: The long C13 alkyl chains (tridecyl groups) would extend away from the ionic layers, creating non-polar regions. These chains would pack together, likely in an interdigitated or non-interdigitated fashion, held by van der Waals forces.

The creation of three-dimensional (3D) frameworks with permanent porosity is a major goal in modern crystal engineering. liverpool.ac.uk Porous organic salts (POSs) are a class of materials constructed from acid and amine components that assemble into open frameworks rather than densely packed structures. researchgate.net

However, the formation of stable, porous 3D architectures typically requires the use of rigid and bulky molecular building blocks. acs.org The purpose of these bulky groups is to prevent the efficient, space-filling packing that is common in simpler salts. For example, porous frameworks are often built using large, structurally rigid amines (like triphenylmethylamine) and multi-topic sulfonic acids. acs.orgnih.gov

The components of Acetic acid--tridecan-1-amine (1/1)—a small acetate anion and a long, flexible alkylamine—are not conducive to forming such open frameworks. The flexibility of the tridecyl chain allows it to conform and pack efficiently, while the small size of the acetate ion can easily fit into voids. Consequently, this salt is expected to form a densely packed, non-porous lamellar structure as described above, rather than a porous 3D framework. While amine functionalities can be integrated into porous coordination frameworks, this usually involves their inclusion in larger, pre-designed rigid ligands.

An in-depth analysis of the intermolecular forces at play within the 1:1 complex of acetic acid and tridecan-1-amine, known as tridecylammonium acetate, is achieved through a variety of spectroscopic methods. These analytical techniques offer a detailed view of the functional groups, the bonding characteristics between the constituent molecules, and the structural and dynamic nature of the resulting salt.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tridecylammonium acetate (B1210297), DFT calculations are instrumental in determining the optimized geometry of the ion pair, understanding the nature of the crucial hydrogen bonds, and analyzing its conformational landscape.

The primary interaction between the acetate (CH₃COO⁻) anion and the tridecylammonium (CH₃(CH₂)₁₂NH₃⁺) cation is a strong charge-assisted hydrogen bond. DFT calculations can predict the precise geometries and energetic strength of these bonds. In analogous systems like alkylammonium carboxylate ionic liquids, the anion is found to be in close proximity to the acidic hydrogen atoms of the ammonium (B1175870) cation. rsc.org

Studies on similar, smaller systems like triethylammonium (B8662869) acetate provide valuable benchmarks. DFT calculations for the [TEAH⁺][AcO⁻] ion pair show an average distance between the ammonium nitrogen (N⁺) and the carboxylate oxygen (O⁻) of approximately 2.7 to 2.8 Å, a typical length for a strong hydrogen bond. mdpi.com The interaction involves the transfer of a proton from acetic acid to the amine, creating the ion pair. DFT calculations on acetic acid dimers, which are held together by two hydrogen bonds, show an interaction energy of around -41.2 kJ mol⁻¹, indicating the significant strength of such bonds. researchgate.net For the tridecylammonium acetate ion pair, the N-H···O hydrogen bonds are the defining feature of the interaction.

Table 1: Predicted Hydrogen Bond Parameters from DFT Analogs

Interaction Type Donor-Acceptor Atom Pair Predicted Distance (Å) Predicted Interaction Energy (kJ/mol)
Charge-Assisted H-Bond N⁺-H···O⁻ 2.7 - 2.8 -40 to -60

The conformational flexibility of the tridecan-1-amine chain, coupled with the directional nature of the hydrogen bond, gives rise to multiple possible conformations for the ion pair. DFT calculations can determine the relative energies of these conformers. The long alkyl chain is expected to adopt a low-energy, all-trans conformation to minimize steric strain.

In the solid state, these ion pairs would arrange into a crystal lattice. Insights can be drawn from studies on the crystal structures of n-alkyl carboxylic acids, which self-assemble into hydrogen-bonded dimers that then arrange into bilayers. rsc.org For a surfactant salt like tridecylammonium acetate, a similar bilayer or lamellar structure is anticipated. The charged head groups (ammonium and acetate) would form a hydrogen-bonded network, while the hydrophobic tridecyl chains would align parallel to each other due to van der Waals forces, creating distinct hydrophilic and hydrophobic layers. Computational models can simulate these packing arrangements to predict crystal densities and lattice parameters.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes like self-assembly and proton transfer over time.

As a cationic surfactant, tridecylammonium acetate is expected to form aggregates, such as micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). MD simulations are a key tool to study this self-assembly process at the atomic level. researchgate.net

Simulations typically start with surfactant molecules randomly distributed in a water box. Over the course of the simulation, the hydrophobic tridecyl tails spontaneously aggregate to minimize their contact with water, while the hydrophilic ammonium acetate headgroups remain exposed to the solvent. mdpi.commdpi.com These simulations can predict key properties of the resulting micelles:

Aggregation Number (Nagg): The average number of surfactant molecules in a single micelle. nih.gov

Micelle Shape and Size: Micelles can be spherical, ellipsoidal (prolate or oblate), or cylindrical (worm-like), depending on concentration, temperature, and the presence of other salts. mdpi.comnih.gov The radius of gyration (Rg) and solvent-accessible surface area (SASA) are common metrics derived from simulations to characterize micelle size and shape. nih.gov

Core and Corona Structure: Simulations reveal the density distribution within the micelle, showing a dense hydrophobic core formed by the alkyl chains and a diffuse hydrophilic corona of headgroups interacting with water. mdpi.com

For complex systems or longer timescales, coarse-grained (CG) MD simulations, where groups of atoms are represented as single beads, are often employed to make the calculations more tractable. nih.govriverpublishers.com

Table 2: Typical Parameters and Outputs from Surfactant MD Simulations

Simulation Parameter Typical Value/Setting Output Metric Typical Result
System Size 100-1000 surfactant molecules in water Aggregation Number (Nagg) 50 - 150 molecules
Simulation Time 100s of nanoseconds to microseconds Micelle Shape Spherical to Ellipsoidal
Force Field All-Atom (e.g., OPLS-AA) or Coarse-Grained (e.g., Martini) Radius of Gyration (Rg) 1.5 - 3.0 nm

Note: This table represents typical values from MD simulations of various ionic and non-ionic surfactants. mdpi.comnih.govnih.gov

The formation of the tridecylammonium acetate ion pair is the result of proton transfer from acetic acid to tridecan-1-amine. However, this transfer is not always complete. In many protic ionic liquids, an equilibrium exists between the neutral acid-base pair and the ionized pair. nih.gov MD simulations, particularly those using semi-empirical methods like Density Functional Tight Binding (DFTB) or ab initio MD, can model the dynamics of this proton transfer. mdpi.com

Simulations of triethylammonium acetate, a close analogue, show that the liquid is a complex mixture of ionic and neutral species. mdpi.com Starting from a fully ionized state, simulations show that mutual neutralization can occur, where the proton transfers back from the ammonium cation to the acetate anion. Conversely, starting from a neutral mixture, only limited proton migration is observed. mdpi.com This indicates a dynamic equilibrium where protons are exchanged between the amine and carboxylate groups. The extent of proton transfer significantly influences the liquid's properties, such as its viscosity and ionic conductivity. nih.gov For tridecylammonium acetate, this dynamic proton exchange would be a key feature of its behavior in both bulk and solution phases.

Theoretical Exploration of Proton Transfer Pathways and Energetics

The transfer of a proton from the carboxylic acid to the amine is a fundamental chemical reaction that can be described by a potential energy surface (PES). Theoretical calculations, primarily using DFT, can map out this surface to find the minimum energy pathway and the energy barrier (activation energy) for the transfer.

For the reaction between acetic acid and an amine, the process involves the breaking of an O-H bond and the formation of a new N-H bond. A computational study of triethylamine (B128534) and acetic acid calculated the energy profile for this proton transfer. mdpi.comresearchgate.net By systematically changing the O-H bond distance and calculating the energy at each step, a reaction coordinate was constructed. The results showed a distinct energy barrier that must be overcome for the proton to transfer from the acid to the base. mdpi.com

Theoretical calculations on similar systems, such as the lumichrome/acetic acid complex, show that the activation barrier for proton transfer is significantly lower in the excited state than in the ground state, facilitating the reaction upon photoexcitation. acs.org For the ground-state reaction in tridecylammonium acetate, the energy barrier determines the rate and equilibrium position of the proton transfer. The presence of solvent molecules, particularly water, can significantly influence this barrier by stabilizing the charged intermediates through solvation. Ab initio metadynamics simulations on acetic acid in water have shown that the deprotonation barrier is lower at the air-water interface than in the bulk. amazonaws.com

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Acetic acid CH₃COOH
Tridecan-1-amine CH₃(CH₂)₁₂NH₂
Acetic acid--tridecan-1-amine (1/1) [CH₃(CH₂)₁₂NH₃]⁺[CH₃COO]⁻
Acetate CH₃COO⁻
Tridecylammonium CH₃(CH₂)₁₂NH₃⁺
Triethylamine (C₂H₅)₃N
Triethylammonium [(C₂H₅)₃NH]⁺
Triethylammonium acetate [(C₂H₅)₃NH]⁺[CH₃COO]⁻

Ab Initio and Semi-Empirical Methods for Spectroscopic Property Prediction

Theoretical methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Both high-level ab initio and faster semi-empirical methods can be applied to calculate the vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra of the Acetic acid--tridecan-1-amine salt.

Ab initio methods , such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), solve the electronic Schrödinger equation with minimal reliance on empirical parameters. researchgate.netacs.org These methods can provide highly accurate predictions of spectroscopic properties:

Vibrational Frequencies: Calculations can predict the IR and Raman spectra. For the Acetic acid--tridecan-1-amine salt, this would allow for the identification of characteristic vibrational modes, such as the N-H stretching and bending vibrations of the newly formed ammonium group and the symmetric and asymmetric stretches of the carboxylate (COO⁻) group. nih.gov These predicted spectra can be compared to experimental data to confirm the structure of the salt. Anharmonic calculations are often necessary to achieve good agreement with experimental near-infrared (NIR) spectra. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. A key indicator of salt formation would be the significant downfield shift of the proton attached to the nitrogen atom and changes in the chemical shifts of the carbonyl carbon and the carbons adjacent to the nitrogen. nih.gov

Semi-empirical methods , such as PM6, use a simpler formulation and incorporate parameters derived from experimental data. nih.gov While less accurate than ab initio methods, they are significantly faster, making them suitable for initial screenings or for very large systems. nih.gov They can be used to predict trends in spectroscopic properties and provide a qualitative understanding of the electronic structure.

Table 3: Predicted Spectroscopic Shifts upon Salt Formation

SpectroscopyKey FeatureExpected Change from Reactants to Product
IR Spectroscopy O-H stretch (acetic acid)Disappearance of broad O-H band (~3000 cm⁻¹)
N-H stretch (amine)Appearance of N⁺-H stretch bands (~3200-2800 cm⁻¹)
C=O stretch (acetic acid)Shift from ~1710 cm⁻¹ to asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ stretches
NMR Spectroscopy Acidic ¹H (acetic acid)Disappearance of the acidic proton signal
Amine ¹H (tridecan-1-amine)Appearance of a new, broader N⁺-H proton signal, shifted downfield
Carbonyl ¹³C (acetic acid)Shift in the C=O signal upon deprotonation to COO⁻

Supramolecular Assemblies and Solution Phase Research

Self-Assembly Behavior of Acetic Acid--Tridecan-1-amine (1/1) in Solution

The self-assembly of fatty acid and amine mixtures in aqueous solutions is a complex phenomenon that can lead to the formation of various supramolecular structures. The primary driving force is the reduction of unfavorable contact between the hydrophobic tridecyl chain and water, coupled with the ionic interaction between the acetate (B1210297) and tridecylammonium ions.

In solution, amphiphilic molecules like Acetic acid--tridecan-1-amine (1/1) can spontaneously form micelles above a certain concentration known as the critical micelle concentration (CMC). In non-aqueous solutions, such as benzene, studies on fatty acid salts of amines have shown that the CMC tends to increase with the chain length of both the acid and amine components. oup.com This is contrary to the behavior in aqueous solutions where a longer hydrophobic chain typically lowers the CMC.

Table 1: Predicted Influence of Chain Length on Critical Micelle Concentration (CMC) in Different Solvents for Fatty Acid-Amine Salts This table is illustrative and based on general principles observed in related systems.

Solvent SystemChange in Amine Chain LengthPredicted Effect on CMCReference
AqueousIncreaseDecrease nih.gov
Non-Aqueous (Benzene)IncreaseIncrease oup.com

Beyond simple micelles, mixtures of single-chain amphiphiles with opposite charges, such as fatty acids and cationic surfactants, are well-documented to form bilayer vesicles. nih.gov These structures are precursors to protocells and are of significant interest in origin-of-life research. The formation of bilayers is dependent on factors like the chain length of the amphiphiles, with a critical bilayer concentration (CBC) that decreases with increasing chain length. nih.gov For instance, the CBC for octanoic acid is significantly higher than that for oleic acid. nih.gov

For Acetic acid--tridecan-1-amine (1/1), the tridecan-1-amine provides a sufficiently long hydrophobic tail to favor bilayer formation under appropriate concentration and pH conditions. The interaction between the tridecylammonium cation and the acetate anion would form a catanionic pair, which can pack into a lamellar sheet. These sheets can then close upon themselves to form vesicles. The stability and phase behavior of such vesicles can be complex, often represented in phase diagrams that consider the proportions of the acidic, ionized, and cationic components. acs.org Studies on similar systems, like oleic acid mixed with a cationic surfactant, show that the properties of the resulting vesicle membrane, such as fluidity and hydration, can be tuned by altering the ratio of the components. acs.org

Gelation Properties and Hydrogel Formation

Two-component systems comprising fatty acids and amines can form stable hydrogels. nih.gov The gelation mechanism relies on the self-assembly of the salt into long, fibrous structures that entangle to form a three-dimensional network, immobilizing the solvent (water). FTIR and NMR spectroscopy studies on similar systems confirm that salt formation between the carboxylic acid and the amine is a key step in the gelation process. nih.gov

For Acetic acid--tridecan-1-amine (1/1), the process would involve the assembly of the salt into lamellar aggregates. nih.gov These lamellar structures, confirmed by X-ray diffraction in analogous crystalline salts, are believed to persist in the gel state, providing the structural basis for the gel network. nih.gov The hydrophobicity of the fatty acid (or in this case, the amine) is crucial; for instance, stearic acid (C18) forms stable gels with various amines, highlighting the importance of a long alkyl chain. nih.gov The tridecyl (C13) chain of tridecan-1-amine is sufficiently long to promote this type of hydrophobic interaction-driven assembly.

While specific rheological data for Acetic acid--tridecan-1-amine (1/1) gels are not available, studies on related emulsion gels provide insight into their mechanical properties. frontiersin.org Supramolecular gels, including those formed from fatty acid-amine mixtures, typically exhibit viscoelastic behavior. Their strength, characterized by the storage modulus (G') and loss modulus (G''), depends on the concentration of the gelator, the solvent, and temperature.

In a study on fish gelatin emulsion gels, the addition of other polymers was shown to significantly increase the gel strength. frontiersin.org For a hypothetical hydrogel of Acetic acid--tridecan-1-amine (1/1), rheological measurements would be crucial to determine its mechanical stability and response to stress. It is expected that the gel would exhibit a higher storage modulus than loss modulus at low strains, characteristic of a solid-like material. The gel-to-sol transition temperature (Tgel), which can be determined by monitoring the change in viscosity or moduli with temperature, is an important parameter. In related systems, Tgel has been shown to be influenced by the structure of the amine component. nih.gov

Table 2: Factors Influencing the Properties of Fatty Acid-Amine Hydrogels This table is illustrative and based on general principles observed in related systems.

PropertyInfluencing FactorObserved TrendReference
Gel StabilityHydrophobicity of Alkyl ChainIncreased chain length enhances stability nih.gov
Gel-Melting TemperatureSpacer Length in DiamineIncreasing spacer length lowers Tgel nih.gov
Gel StrengthGelator ConcentrationHigher concentration leads to stronger gel frontiersin.org

Interfacial Phenomena and Surface Activity

As an amphiphilic compound, Acetic acid--tridecan-1-amine (1/1) is expected to be surface active, meaning it will adsorb at interfaces, such as the air-water or oil-water interface, and lower the surface or interfacial tension. The long hydrocarbon chain of tridecan-1-amine is the primary driver for this behavior. whamine.com

The effectiveness of a surfactant in reducing interfacial tension is a key parameter in applications like emulsification and foaming. mdpi.com For fatty acids and their salts, an increase in the fatty acid chain length generally leads to a higher surface tension (or lower surface pressure). researchgate.net The behavior of Acetic acid--tridecan-1-amine (1/1) at an oil-water interface would be governed by the partitioning of its tridecyl tail into the oil phase and the hydration of the ionic headgroup in the aqueous phase. Thermodynamic models have been developed to describe the co-adsorption of surfactants and alkanes at interfaces, which can predict the reduction in interfacial tension. acs.org The presence of long-chain amines at the hexane-water interface has been shown to significantly reduce interfacial tension, a property that can be further modified by interactions with other components like nanoparticles. researchgate.net

Adsorption Behavior at Interfaces (e.g., Air-Water, Solid-Liquid)

The amphiphilic nature of the tridecylammonium acetate ion pair, with its long hydrophobic alkyl chain and a polar headgroup, dictates its tendency to adsorb at interfaces.

At the air-water interface , these ion pairs arrange themselves to minimize the unfavorable contact between the hydrophobic tridecyl chains and water. This leads to the formation of a monolayer where the charged ammonium-carboxylate headgroups are oriented towards the aqueous phase, and the hydrocarbon tails extend into the air. Theoretical studies on similar long-chain amine-carboxylic acid mixtures suggest that the stability and packing of these monolayers are influenced by factors such as the chain length of the amine and the pH of the aqueous subphase. The formation of hydrogen bonds between the carboxylate and ammonium (B1175870) groups, as well as van der Waals interactions between the alkyl chains, contributes to the stability of the adsorbed layer.

In solid-liquid systems , the adsorption of tridecylammonium acetate is dependent on the nature of the solid surface. On non-polar surfaces, the adsorption is likely driven by the hydrophobic interactions of the tridecyl chains. Conversely, on polar or charged surfaces, electrostatic interactions between the ionic headgroup and the surface play a more significant role. For instance, the adsorption of similar long-chain ammonium compounds onto negatively charged surfaces like silica (B1680970) is well-documented and is driven by strong electrostatic attraction. The efficiency of adsorption can be quantified by adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the solution at equilibrium.

InterfacePrimary Driving Force for AdsorptionKey Influencing FactorsExpected Behavior
Air-WaterHydrophobic effectpH of aqueous phase, temperature, concentrationFormation of a surface monolayer with headgroups in water and tails in the air.
Solid-Liquid (Non-polar solid)Van der Waals interactions (hydrophobic)Solvent polarity, temperatureAdsorption driven by the affinity of the alkyl chains for the surface.
Solid-Liquid (Polar/Charged solid)Electrostatic interactionsSurface charge, ionic strength of the solution, pHStrong adsorption on negatively charged surfaces due to ion-pairing.

Impact on Solution Structure and Transport Phenomena

In solution, particularly in non-polar or weakly polar solvents, tridecylammonium acetate can form reversed micelles. In these aggregates, the ionic headgroups form a polar core, shielded from the non-polar solvent by the surrounding tridecyl chains. The formation and size of these micelles are dependent on the concentration of the salt and the nature of the solvent.

The presence of these supramolecular assemblies significantly impacts the transport phenomena of the solution.

Viscosity: The formation of large, ordered structures like micelles generally leads to an increase in the viscosity of the solution compared to the pure solvent. The extent of this increase is related to the size, shape, and concentration of the aggregates. Studies on similar long-chain amine-acid mixtures have shown that the viscosity is highly dependent on the stoichiometry of the acid-base complex and the solvent used.

Conductivity: In non-polar solvents, the ion pairs are tightly associated, and the electrical conductivity is typically low. However, in more polar solvents that can solvate the ions, dissociation of the ion pairs can occur, leading to an increase in conductivity. The degree of ionization and, consequently, the conductivity, is influenced by the dielectric constant of the solvent and the temperature.

PropertyObserved ImpactUnderlying MechanismControlling Factors
ViscosityIncrease with concentrationFormation of supramolecular aggregates (micelles)Solvent polarity, temperature, concentration
ConductivityDependent on solvent polarityDegree of ion-pair dissociationSolvent dielectric constant, temperature

Crystallization from Solution: Mechanism and Control of Solid Forms

The crystallization of acetic acid--tridecan-1-amine (1/1) from a solution is a critical process for obtaining the pure solid material and for controlling its physical properties. The resulting solid is an organic salt with a crystal lattice held together by a network of hydrogen bonds and van der Waals forces.

The mechanism of crystallization typically involves nucleation and crystal growth. Nucleation is the initial formation of a stable crystalline entity from the supersaturated solution. This can be influenced by factors such as the level of supersaturation, the presence of impurities or seed crystals, and the solvent. Once a nucleus is formed, it grows by the sequential addition of more ion pairs from the solution.

The control of solid forms , or polymorphism, is a key aspect of the crystallization of long-chain amine-acid salts. Different crystalline arrangements (polymorphs) can exhibit different physical properties, such as melting point, solubility, and stability. The final polymorphic form obtained can be controlled by several factors:

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the ion pair in solution and how they pack in the crystal lattice.

Temperature: The rate of cooling and the crystallization temperature can affect the kinetics of nucleation and growth, favoring the formation of either thermodynamically stable or metastable polymorphs.

Additives: The presence of other molecules, even in small amounts, can inhibit or promote the growth of specific crystal faces, leading to different crystal habits or favoring a particular polymorph.

Research on the crystallization of similar fatty acid-amine complexes has demonstrated that it is possible to obtain different solid phases, including crystalline and liquid crystalline states, by carefully controlling these parameters.

Advanced Materials Science Applications of Alkylammonium Acetate Salts

Crystalline Porous Organic Salts (CPOS) for Advanced Functionalities

Crystalline porous organic salts (CPOSs) represent a class of porous materials constructed through the self-assembly of organic acids and bases via ionic bonds. rsc.org This method allows for the creation of materials with defined structures and permanent porosity. rsc.org The design of these materials can be rationally controlled by considering the geometry and acidity/basicity (pKa) of the component ions, known as tectons, to build stable frameworks. rsc.org

Design and Synthesis of Porous Frameworks

The synthesis of CPOSs is often challenged by the low solubility of their building blocks, which typically restricts the choice of crystallization solvents to water or polar alcohols. nih.gov Research has explored high-throughput screening methods to broaden the scope of usable solvents. nih.gov In some syntheses, while not involving tridecan-1-amine, acetic acid has been utilized as a dehydrating agent to facilitate the crystallization of specific porous phases over hydrated ones. nih.gov For instance, in the formation of a porous salt from tetrakis(4-sulfophenyl)methane (TSPM) and tetrakis(4-aminophenyl)methane (B1314661) (TAPM), acetic acid helped hinder the formation of an undesired hydrated structure, enabling the direct formation of the targeted porous salt, CPOS-7. nih.gov

Investigations into Proton and Ion Conduction Properties

The unique nature of CPOSs, which feature charge-separated and highly polar nano-confined channels, makes them promising candidates for applications in ion transport. rsc.org The ordered ionic architectures are considered advantageous for processes like proton transfer. rsc.org Potential applications for CPOSs in the area of proton conduction are a subject of ongoing research interest. rsc.org

Organic Salts in Nonlinear Optics (NLO)

Nonlinear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. A key area within this field is the development of materials capable of second-harmonic generation (SHG), a process where two photons of the same frequency are combined into a new photon with double the frequency. rsc.org This phenomenon is only possible in materials that lack a center of symmetry (noncentrosymmetric). rsc.org

Development of Materials with Second Harmonic Generation (SHG) Properties

The search for new, efficient SHG materials is a significant focus of materials science. Research has demonstrated that organic molecular crystals can exhibit very high SHG efficiency. rsc.org For example, materials based on propellane-type molecules, which crystallize in a noncentrosymmetric space group, have shown SHG intensity significantly greater than that of the standard reference material, urea. rsc.org The efficiency of SHG is fundamentally linked to the second-order nonlinear susceptibility (χ⁽²⁾) of the material. arxiv.org

Supramolecular Soft Materials for Specific Applications

Supramolecular chemistry focuses on systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and ionic interactions. These interactions are central to the formation of supramolecular soft materials. Protic ionic liquids (PILs), formed by the neutralization of a Brønsted acid (like acetic acid) and a Brønsted base (like tridecan-1-amine), are a class of supramolecular materials. The properties of these materials, such as viscosity and ionicity, are determined by the structure of the constituent ions and the extent of proton transfer between the acid and base. The balance of these interactions can be influenced by external factors, such as the surrounding solvent environment. nih.gov While the formation of Acetic acid--tridecan-1-amine (1/1) would result in a PIL, specific research into its use for creating functional soft materials is not available.

Utilization as Templates for Nanoparticle Synthesis

The synthesis of nanoparticles with controlled size, shape, and distribution is crucial for their application in various fields, including catalysis, electronics, and medicine. Long-chain alkylammonium acetates can act as soft templates or capping agents in the synthesis of metallic and semiconductor nanoparticles. The underlying principle involves the self-assembly of the alkylammonium acetate (B1210297) molecules in a solvent to form micelles, vesicles, or other ordered structures. These supramolecular assemblies then serve as nanoreactors or templates, confining the growth of nanoparticles to specific dimensions.

The formation of these templates is governed by a delicate balance of non-covalent interactions, including electrostatic interactions between the ammonium (B1175870) head groups and the acetate counterions, hydrogen bonding, and hydrophobic interactions between the long alkyl chains. The concentration of the salt, the nature of the solvent, and the temperature can all influence the morphology of the self-assembled structures, thereby providing a means to control the final nanoparticle characteristics.

For instance, in the synthesis of metal nanoparticles, the acetate ions can act as both a reducing agent and a stabilizer, while the alkylammonium cation controls the access of metal precursors to the growing nanoparticle surface. This templating approach offers a cost-effective and versatile method for producing a wide array of nanomaterials. While direct studies on tridecylammonium acetate are not extensively documented, the principles derived from similar long-chain alkylammonium carboxylates are applicable.

Table 1: Factors Influencing Nanoparticle Synthesis Using Alkylammonium Acetate Templates

ParameterInfluence on Nanoparticle Synthesis
Alkyl Chain Length Affects the size and shape of the self-assembled template (e.g., micelles, bilayers), which in turn dictates the dimensions of the resulting nanoparticles. Longer chains can lead to more defined structures.
Concentration Determines the type of supramolecular assembly formed (e.g., spherical micelles at low concentrations, cylindrical micelles or vesicles at higher concentrations).
Solvent The polarity and nature of the solvent influence the solubility and self-assembly behavior of the alkylammonium acetate, impacting the template's structure.
Temperature Can affect the stability and morphology of the self-assembled template, as well as the kinetics of nanoparticle nucleation and growth.

Development of Responsive and Adaptive Gels

Long-chain alkylammonium acetates are also key components in the formation of "smart" or stimuli-responsive gels. These are soft materials that can undergo significant, reversible changes in their properties in response to external stimuli such as temperature, pH, or the presence of specific ions. umd.eduacs.org The gelation process typically involves the self-assembly of the salt molecules into long, entangled fibrillar networks that immobilize the solvent, forming a gel.

The responsive nature of these gels is a direct consequence of the non-covalent interactions holding the network together. For example, a change in pH can alter the protonation state of the acetate or amine groups, disrupting the electrostatic interactions and leading to a gel-sol transition. Similarly, an increase in temperature can increase the kinetic energy of the molecules, overcoming the weaker van der Waals and hydrogen bonding forces and causing the gel to break down. rsc.orgresearchgate.net

Two-component gel systems, where a primary alkylamine like tridecan-1-amine is combined with a carboxylic acid such as acetic acid, can form versatile gel systems. rsc.org The properties of these gels can be tuned by altering the length of the alkyl chain, the nature of the acidic component, and the solvent. rsc.orgresearchgate.net For instance, the combination of a succinamic acid derivative and a primary alkyl amine can lead to the formation of heat-set gels, where gelation occurs upon heating. rsc.org The introduction of other fatty acids or dicarboxylic acids into such a system can further modify its response to temperature. rsc.orgresearchgate.net

These responsive gels have potential applications in drug delivery, where a change in physiological conditions could trigger the release of an encapsulated therapeutic agent, and in sensing, where a change in the gel's properties could signal the presence of a target analyte.

Table 2: Stimuli-Responsive Behavior of Alkylammonium Acetate-Based Gels

StimulusMechanism of ResponsePotential Application
pH Alteration of the ionization state of the amine and carboxyl groups, leading to changes in electrostatic interactions and hydrogen bonding within the gel network. umd.edupH-triggered drug release, sensors.
Temperature Disruption of non-covalent interactions (hydrogen bonds, van der Waals forces) due to increased thermal energy, causing a gel-sol transition. rsc.orgThermo-responsive actuators, injectable drug delivery systems.
Ionic Strength Addition of salts can screen electrostatic interactions or compete for binding sites, leading to changes in gel stability and properties.Ion-specific sensors, controlled release systems.

Role in Atmospheric Chemistry Research

The interaction between long-chain amines and carboxylic acids, forming salts like acetic acid--tridecan-1-amine (1/1), is of significant interest in atmospheric chemistry. These organic salts are implicated in the formation and growth of atmospheric aerosols, which have profound effects on air quality, cloud formation, and the Earth's climate. rsc.org

Organic Salt Formation in Atmospheric Aerosols and Particulates

Atmospheric aerosols are complex mixtures of solid and liquid particles suspended in the air. Long-chain amines, which can be of both natural and anthropogenic origin, can react with atmospheric carboxylic acids like acetic acid through acid-base neutralization to form low-volatility organic salts. rsc.orgcopernicus.org This process is a key pathway for the partitioning of these organic compounds from the gas phase to the particle phase.

The formation of these salts significantly lowers the vapor pressure of the constituent amine and acid, facilitating their incorporation into aerosol particles. rsc.org Aminium salts have been detected in atmospheric nanoparticles at various locations, indicating their widespread presence and contribution to aerosol mass. rsc.org The extent of salt formation depends on several factors, including the concentrations of the precursor amines and acids, temperature, and relative humidity.

Contribution to New Particle Growth Mechanisms

New particle formation (NPF) is a process where gas-phase molecules nucleate to form new aerosol particles, which can then grow to larger sizes. Amines are known to be more effective than ammonia (B1221849) in promoting NPF, even at much lower atmospheric concentrations. rsc.orgnih.gov This is because amines can form more stable clusters with acids like sulfuric acid, which are key nucleating agents. nih.govcopernicus.org

Once formed, these initial clusters must grow to larger sizes (typically tens of nanometers) to become climatically significant, for example, by acting as cloud condensation nuclei (CCN). The condensation of low-volatility organic salts, such as those formed from long-chain amines and carboxylic acids, is a significant contributor to this growth. rsc.orgnih.gov

The hygroscopic properties of these organic salts are also crucial. The hygroscopic growth factor (HGF) of alkylammonium carboxylate aerosols, which describes their ability to take up water, has been studied for various amine-acid combinations. nih.govresearchgate.net For alkylammonium monocarboxylates, HGF values at 90% relative humidity typically range from 1.3 to 1.8. nih.gov This water uptake can alter the size, phase, and optical properties of the aerosol particles, influencing their direct and indirect effects on climate. While specific data for tridecylammonium acetate is not available, the general principles of hygroscopicity observed for other long-chain alkylammonium carboxylates would apply. nih.govresearchgate.net

Table 3: Atmospheric Significance of Long-Chain Alkylamine-Carboxylate Salts

ProcessRole of Alkylamine-Carboxylate SaltsKey Findings
Aerosol Formation Serve as low-volatility products that partition from the gas phase to the particle phase.Aminium salts are frequently detected in atmospheric nanoparticles, contributing to aerosol mass. rsc.org
New Particle Growth Condense onto newly formed molecular clusters, contributing to their growth into larger aerosol particles.Amines are more efficient than ammonia in promoting new particle formation and growth. rsc.orgnih.gov
Hygroscopicity & CCN Activity Influence the ability of aerosol particles to take up water and act as seeds for cloud droplets.Alkylammonium carboxylates exhibit significant hygroscopic growth, with HGFs at 90% RH often exceeding 1.3. nih.govresearchgate.net

Challenges and Future Research Directions

Advancements in Controlling Polymorphism and Crystallization of Long-Chain Salts

The crystallization of long-chain molecules like fatty acids and their salts is a multi-step process involving nucleation and crystal growth. nih.govnih.gov The final crystalline form is influenced by a variety of factors, including the molecular structure of the constituent ions, the processing conditions, and the presence of any additives. nih.govnih.gov For instance, the length of the fatty acid chain can significantly impact the rate of nucleation and the thermal properties of the resulting crystals. nih.govresearchgate.net

Controlling polymorphism is a significant challenge, as different polymorphs can exhibit vastly different physical properties. nyu.edu Strategies to direct the crystallization towards a desired polymorph include the use of specific solvents, controlled cooling rates, and the application of shear forces. bham.ac.uk Another promising approach is the use of additives that can act as crystallization modifiers. nih.gov These can include emulsifiers or other surfactants that can influence nucleation and growth rates, sometimes by adsorbing to specific crystal faces and inhibiting or promoting growth in certain directions. bham.ac.ukresearchgate.net For example, studies on stearic acid have shown that surfactants can slow crystal growth, leading to changes in crystal shape and aspect ratio. researchgate.net

Future research in this area will likely focus on gaining a more fundamental understanding of the nucleation and growth mechanisms at the molecular level. This will enable the rational design of additives and processing conditions to precisely control the polymorphic outcome and crystal morphology of long-chain amine carboxylate salts.

Development of Novel Characterization Techniques for Complex Organic Salt Systems

The intricate, often hierarchical, structures formed by the self-assembly of long-chain organic salts necessitate the use and further development of advanced characterization techniques. Traditional methods, while still valuable, are often insufficient to fully elucidate the complex interplay of forces that govern the formation of these supramolecular architectures.

A significant advancement lies in the combination of multiple characterization techniques to provide a more complete picture of the system. For example, a multi-spectroscopic approach combining infrared spectroscopy, mass spectrometry, and solid-state nuclear magnetic resonance (NMR) can be powerful in determining the structure of organic salts within complex mixtures. Furthermore, the development of faster and more efficient crystallographic methods is crucial for high-throughput screening of different salt combinations and their resulting crystal structures. nih.gov

For characterizing the self-assembled nanostructures, techniques that probe beyond the molecular level are essential. Atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) are valuable for studying the surface properties and chemical composition of self-assembled monolayers. nih.gov Advanced imaging techniques with high spatial resolution are also critical for visualizing the morphology of the assembled structures. wikipedia.org

Looking forward, the development of in situ characterization techniques will be paramount. Being able to monitor the self-assembly process in real-time, under varying conditions, will provide invaluable insights into the dynamics of formation and the factors that control the final structure. wikipedia.org Combining experimental data with computational modeling is also a powerful strategy for a deeper understanding of these complex systems. nih.gov

Refinement of Computational Models for Accurate Prediction of Properties and Dynamics

Computational modeling has emerged as an indispensable tool for understanding and predicting the behavior of complex molecular systems, including the self-assembly of long-chain amine carboxylates. The ability to accurately predict crystal structures and dynamic properties can significantly accelerate the discovery and design of new functional materials.

A major challenge in this area is the accurate prediction of crystal structures for flexible organic molecules, which can often pack in numerous, energetically similar arrangements, leading to polymorphism. nyu.edu Ab initio methods, while highly accurate, are often computationally too expensive for screening a large number of potential crystal structures. nih.gov Therefore, a key area of research is the development of more efficient yet accurate computational approaches. This includes the use of sophisticated force fields specifically parameterized for these types of molecules and the application of machine learning-enhanced interatomic potentials (MLIPs) that can offer near-quantum accuracy at a fraction of the computational cost. nih.gov

Molecular dynamics (MD) simulations are particularly powerful for studying the dynamic processes of self-assembly in solution. nih.govrsc.org Coarse-grained models, where groups of atoms are represented as single beads, allow for the simulation of larger systems over longer timescales, providing insights into the formation of micelles, vesicles, and other aggregates. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrophobic and electrostatic forces, that drive the self-assembly process. nih.gov

Future efforts will focus on improving the predictive power of these models by incorporating more sophisticated physics and by leveraging the increasing power of high-performance computing. The ultimate goal is to create a "virtual laboratory" where the self-assembly and properties of new long-chain amine carboxylate systems can be accurately predicted before they are synthesized, guiding experimental efforts towards the most promising candidates.

Exploration of Emerging Applications in Functional Materials and Chemical Systems

The unique self-assembling properties of long-chain amine carboxylates like acetic acid--tridecan-1-amine (1/1) make them attractive building blocks for a variety of functional materials and chemical systems. Research is actively exploring their potential in a number of cutting-edge applications.

One of the most promising areas is in the development of "smart" or "stimuli-responsive" materials. The non-covalent nature of the self-assembled structures means they can often be designed to assemble or disassemble in response to external stimuli such as pH, temperature, or the presence of specific chemicals. acs.org This opens up possibilities for applications in areas like controlled drug delivery, where a therapeutic agent could be encapsulated within a self-assembled nanocarrier and released at a specific target site. mdpi.comresearchgate.net

The amphiphilic nature of these salts also makes them interesting candidates for applications at interfaces. They can form self-assembled monolayers (SAMs) on various substrates, which can be used to modify surface properties, for example, to create surfaces with specific wetting characteristics or to act as templates for the growth of other materials. nih.gov Furthermore, the amine and carboxylate components themselves have a range of applications. For instance, tridecylamine (B1585788) is a versatile chemical intermediate used in the production of agricultural chemicals, oil additives, emulsifiers, and as a ligand in catalysis. sigmaaldrich.combasf.com

The self-assembly of these simple organic salts can also lead to materials with interesting electronic or ionic properties. For example, the ordered arrangement of ions in the self-assembled structures could facilitate ion transport, making them potentially useful as components in solid-state electrolytes or sensors. nih.gov The ability to form ordered, one-dimensional chains also suggests potential applications in molecular electronics.

Future research will undoubtedly uncover new and exciting applications for these versatile compounds. By combining a deeper fundamental understanding of their self-assembly with creative molecular design, it will be possible to tailor their properties for a wide range of advanced technological applications.

Q & A

Q. How can researchers address gaps in ecotoxicological data for tridecan-1-amine derivatives?

  • Methodology :
  • Follow OECD guidelines for acute toxicity testing in Daphnia magna (48-hour LC50). Use algal growth inhibition assays (Raphidocelis subcapitata) to assess environmental impact .
  • Publish raw ecotoxicity data in open-access repositories for meta-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.